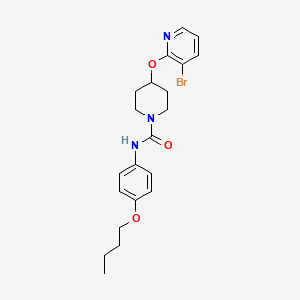

4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that is likely to possess biological activity given its structural similarity to other piperidine carboxamides. Piperidine carboxamides are a class of compounds known for their antiproliferative properties, as seen in the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as tubulin inhibitors and show potent antiproliferative activity .

Synthesis Analysis

The synthesis of related piperidine carboxamide compounds typically involves multiple steps, including acylation, deprotection, and salt formation, as demonstrated in the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . Another example includes the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which involved cyclization, treatment with piperazine, and further reaction with arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".

Molecular Structure Analysis

The molecular structure of piperidine carboxamides can be elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction (XRD) can be used to determine the crystal structure, while density functional theory (DFT) calculations can optimize the molecular structure and compare it with experimental data . These techniques would be essential in analyzing the molecular structure of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".

Chemical Reactions Analysis

The reactivity of piperidine carboxamides can be inferred from studies on similar compounds. For instance, the synthesis of related compounds often involves reactions with piperazine and various aryl halides or boronic acids in the presence of catalysts like Pd(PPh3)2Cl2 . The chemical reactions involved in the synthesis and modification of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" would likely follow similar pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides can be studied using DFT to reveal molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These computational studies can provide insights into the stability, reactivity, and potential interaction of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" with biological targets. The compound's solubility, melting point, and other physical properties would also be important to characterize for its potential application in a biological context.

Applications De Recherche Scientifique

Synthesis and Characterization

4-((3-Bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is a compound that falls within the broader category of compounds studied for their novel synthetic pathways and potential applications in medicinal chemistry. Studies have explored efficient synthesis methods for related piperidine derivatives, offering insights into the chemical characteristics and potential utility of such compounds. For example, novel synthesis routes have been developed for 5,7-diarylated pyrido[4,3-d]pyrimidines and substituted pyrazolo[4,3-c]pyridine-3-ols, showcasing the versatility of piperidine derivatives in creating heterocyclic compounds with potential biological activity (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014) (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014).

Biological Activity and Pharmacological Applications

The search for new pharmacologically active compounds has led to the exploration of piperidine derivatives as potential therapeutic agents. For instance, specific piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, indicating their potential utility in the development of novel therapeutic agents (R. Thalji, J. McAtee, S. Belyanskaya, et al., 2013). Additionally, the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the significance of piperidine derivatives in studying and potentially treating eating disorders (L. Piccoli, M. M. Bonaventura, C. Cifani, et al., 2012).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of piperidine derivatives has yielded compounds with significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Propriétés

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N-(4-butoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrN3O3/c1-2-3-15-27-17-8-6-16(7-9-17)24-21(26)25-13-10-18(11-14-25)28-20-19(22)5-4-12-23-20/h4-9,12,18H,2-3,10-11,13-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIXUSOSVCFGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)